REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH2:13]([NH2:18])[CH2:14][CH:15]([CH3:17])[CH3:16]>CN(C=O)C>[CH3:16][CH:15]([CH3:17])[CH2:14][CH2:13][NH:18][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)N
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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then cooled
|
Type
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CUSTOM
|
Details
|
the solvent evaporated
|
Type
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CUSTOM
|
Details
|
The residue is triturated with EtOAc (300 mL) and solids
|
Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
WASH
|
Details
|
The filtrate was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCNC1=C(C=C(C#N)C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |